1-Phenyl-3-quinolin-8-ylurea
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Overview
Description
1-Phenyl-3-quinolin-8-ylurea is an organic compound that belongs to the class of urea derivatives It features a phenyl group and a quinolin-8-yl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-3-quinolin-8-ylurea can be synthesized through several methods. One common approach involves the reaction of quinolin-8-ylamine with phenyl isocyanate under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-quinolin-8-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinolin-8-ylurea derivatives with oxidized phenyl groups.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
1-Phenyl-3-quinolin-8-ylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-quinolin-8-ylurea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways. The quinoline moiety is known to intercalate with DNA, which can lead to the inhibition of DNA replication and transcription, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a simpler structure.
1-Phenyl-3-(quinolin-2-yl)urea: A structural isomer with the quinoline group at a different position.
1-Phenyl-3-(quinolin-4-yl)urea: Another isomer with the quinoline group at the 4-position.
Uniqueness
1-Phenyl-3-quinolin-8-ylurea is unique due to the specific positioning of the quinoline group, which can influence its chemical reactivity and biological activity. The presence of both phenyl and quinoline groups in the urea structure provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
IUPAC Name |
1-phenyl-3-quinolin-8-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(18-13-8-2-1-3-9-13)19-14-10-4-6-12-7-5-11-17-15(12)14/h1-11H,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWRGAFZILPUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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